ErSO -

ErSO

Catalog Number: EVT-10959934
CAS Number:
Molecular Formula: C22H13F6NO3
Molecular Weight: 453.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ErSO was developed by researchers at the University of Illinois, specifically by Professors Paul Hergenrother and David Shapiro. It belongs to a class of compounds known as estrogen receptor alpha agonists and is classified as a small molecule drug . The compound has been shown to selectively target cancer cells that express estrogen receptors, making it particularly effective against breast cancer types that are resistant to conventional therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of ErSO involves several steps that focus on constructing its complex molecular structure. Although specific synthetic routes are not detailed in the literature reviewed, similar compounds typically utilize methods such as:

  1. Condensation Reactions: Combining aromatic amines with carbonyl compounds to form indoline structures.
  2. Fluorination: Introducing trifluoromethyl groups to enhance biological activity and stability.
  3. Functionalization: Modifying hydroxyl groups to improve solubility and binding affinity to estrogen receptors.

These methods ensure that ErSO retains its potency while being amenable to large-scale production for clinical trials.

Molecular Structure Analysis

Structure and Data

The molecular structure of ErSO features an indoline core with a hydroxyl group and trifluoromethyl substituents. Key structural characteristics include:

  • Indoline Backbone: Provides stability and facilitates binding to the estrogen receptor.
  • Hydroxyl Group: Enhances solubility and may participate in hydrogen bonding during receptor interaction.
  • Trifluoromethyl Group: Increases lipophilicity, aiding in cell membrane permeability.

Nuclear magnetic resonance (NMR) spectroscopy has been employed to analyze its interactions with target proteins, although X-ray diffraction studies did not yield usable structural data .

Chemical Reactions Analysis

Reactions and Technical Details

ErSO primarily engages in biochemical interactions rather than traditional chemical reactions. Its mechanism involves:

  1. Binding to Estrogen Receptor Alpha: ErSO binds selectively to this receptor, leading to overactivation of the unfolded protein response.
  2. Calcium Ion Release: The compound triggers a rapid release of calcium ions from the endoplasmic reticulum, which is crucial for initiating stress responses in cancer cells .
  3. Induction of Apoptosis: The sustained activation of stress pathways culminates in cellular energy depletion and protein synthesis failure, ultimately resulting in cell death.

These processes highlight ErSO's unique mode of action compared to conventional estrogen receptor modulators.

Mechanism of Action

Process and Data

The mechanism by which ErSO exerts its anticancer effects can be summarized as follows:

  1. Activation of the Unfolded Protein Response: Under conditions where cancer cells experience high levels of stress due to rapid growth, ErSO amplifies this response beyond normal levels.
  2. Cellular Stress Induction: This overactivation leads to an accumulation of misfolded proteins and triggers apoptosis pathways.
  3. Selectivity for Cancer Cells: Importantly, ErSO's effects are selective for estrogen receptor-positive cells; it does not harm healthy cells lacking these receptors .

Studies indicate that ErSO can induce significant tumor regression in mouse models within days of administration, demonstrating its potential efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ErSO exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 435.34 g/mol.
  • Solubility: High solubility in organic solvents; moderate water solubility due to hydroxyl functionality.
  • Stability: Stable under physiological conditions with minimal degradation observed in plasma from various species .
  • Permeability: Demonstrates excellent cell permeability, facilitating its ability to cross biological membranes effectively.

These properties contribute significantly to its therapeutic potential.

Applications

Scientific Uses

ErSO is primarily explored for its applications in oncology, particularly for treating estrogen receptor-positive breast cancer. Its ability to induce rapid tumor regression makes it a candidate for further clinical development. Ongoing research aims to evaluate:

  • Efficacy Against Other Cancers: Investigating its potential against other malignancies expressing estrogen receptors.
  • Combination Therapies: Studying its use alongside existing therapies to overcome resistance mechanisms commonly seen in breast cancer treatments .
  • Clinical Trials: Future clinical trials will assess safety and efficacy in human populations, paving the way for potential approval as a novel anticancer agent .
Introduction to Estrogen Receptor Alpha-Positive Breast Cancer and Unmet Therapeutic Needs

Prevalence and Clinical Significance of Estrogen Receptor Alpha-Positive Breast Cancer

Estrogen receptor alpha (ERα)-positive breast cancer represents approximately 75% of all breast malignancies, making it the most prevalent molecular subtype [3] [5]. This classification indicates tumor growth is driven by estrogen binding to ERα, a ligand-activated transcription factor that regulates genes controlling cell proliferation and survival. Metastatic ERα-positive disease causes nearly 350,000 deaths annually worldwide due to therapeutic resistance and incurable recurrence [5] [10]. Even with early-stage diagnosis, approximately 30% of patients develop metastatic disease within 20 years, highlighting the limitations of existing therapies [6].

Limitations of Current Endocrine Therapies and Resistance Mechanisms

Current endocrine therapies include:

  • Selective Estrogen Receptor Modulators (e.g., tamoxifen): Competitively block estrogen binding but exhibit partial agonist effects in some tissues
  • Aromatase Inhibitors (e.g., letrozole): Reduce systemic estrogen levels
  • Selective Estrogen Receptor Downregulators (e.g., fulvestrant): Degrade ERα and block its function

Table 1: Resistance Mechanisms to Endocrine Therapies

Resistance MechanismImpact on Treatment EfficacyFrequency in Metastatic Disease
ESR1 mutations (e.g., Y537S, D538G)Constitutive ERα activation25-40%
Epigenetic dysregulation of ESR1Altered ERα expression15-20%
Post-translational modifications (e.g., phosphorylation at S167/S118)Ligand-independent ERα activation30-50%
Growth factor pathway upregulation (e.g., PI3K/AKT/mTOR)Bypass of ERα signaling40-70%

Despite initial responses, nearly all metastatic cases acquire resistance through multiple pathways [3] [6] [9]. Resistance is frequently associated with maintained ERα expression (90% of cases), suggesting ERα remains a viable therapeutic target even in advanced disease [6] [9].

Estrogen Receptor Alpha Mutations as Drivers of Therapeutic Resistance

The most clinically significant activating mutations occur in the estrogen receptor alpha ligand-binding domain. The tyrosine 537 to serine (Y537S) and aspartic acid 538 to glycine (D538G) substitutions account for >60% of detected mutations [2] [9]. These mutations:

  • Generate constitutive, estrogen-independent ERα activity through altered helix positioning [9]
  • Increase receptor stability and nuclear localization [3]
  • Enhance coactivator recruitment (SRC-3, AIB1) [9]
  • Reduce antagonist potency (4- to 5-fold decreased tamoxifen sensitivity) [9]
  • Correlate with shorter median survival (32 vs. 59 months for wild-type) [2]

These mutations emerge under selective pressure from estrogen deprivation therapies, particularly aromatase inhibitors [9].

Rationale for Novel Therapeutic Approaches Targeting Non-Canonical Estrogen Receptor Alpha Pathways

The limitations of conventional endocrine therapies necessitate strategies exploiting alternative ERα-dependent vulnerabilities. A promising approach involves targeting the anticipatory unfolded protein response (a-UPR), a tumor-protective pathway already activated in ERα-positive breast cancer cells. Unlike approaches inhibiting ERα transcriptional activity, hyperactivation of a-UPR can convert this protective mechanism into a lethal pathway [1] [2] [5]. The discovery of ErSO represents the clinical translation of this paradigm, leveraging ERα expression to selectively deliver cytotoxic a-UPR activation specifically to cancer cells while sparing normal tissues [5] [10].

Properties

Product Name

ErSO

IUPAC Name

(3R)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one

Molecular Formula

C22H13F6NO3

Molecular Weight

453.3 g/mol

InChI

InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m1/s1

InChI Key

ZFSRXAHDJSCEDS-HXUWFJFHSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F

Isomeric SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.